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Compound of Interest

Compound Name: Trifluoromethane

Cat. No.: B1200692

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers, scientists, and drug development professionals utilizing
trifluoromethane (CHFs3)-based plasma etching processes. The focus is on optimizing the etch
selectivity of silicon dioxide (SiO2) and other dielectric materials over silicon (Si), silicon nitride
(SiN), and other substrates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during CHFs-based plasma
etching experiments.

Issue 1: Low Selectivity of SiO2 over Silicon (Si)

Question: My SiOz2:Si etch selectivity is significantly lower than expected. What are the
potential causes and how can | improve it?

Answer:

Low SiOz:Si selectivity in CHFs plasma is often related to an imbalance in the fluorocarbon
polymer deposition and etching on the Si surface. The goal is to form a sufficiently thick and
stable polymer layer on the Si to inhibit its etching while allowing the SiO2 to be etched.

Possible Causes and Solutions:
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« Insufficient Polymer Formation: The CHFs plasma may not be generating enough polymer-
forming precursors (CFx radicals).

o Increase CHFs Flow Rate: A higher concentration of CHFs can lead to greater polymer
deposition.

o Add a Polymerizing Gas: Introducing gases like CHa can enhance the formation of a
carbon-rich polymer layer, which is highly effective at protecting the Si surface.[1]

o Decrease Oz Flow Rate: Oxygen can react with and remove the fluorocarbon polymer.
Reducing or eliminating Oz can help build a thicker protective layer.[2]

o Excessive lon Bombardment Energy: High ion energy can sputter away the protective
polymer layer on the Si surface, leading to increased Si etching.

o Decrease RF Power/Bias Voltage: Lowering the power or bias will reduce the ion
bombardment energy.[3]

 Incorrect Chamber Pressure: Pressure affects the plasma chemistry and ion energy.

o Optimize Pressure: The optimal pressure for high selectivity is often found in an
intermediate range (e.g., 10 mTorr in some systems).[4][5] At very low pressures, ion
energy might be too high. At very high pressures, excessive gas-phase polymerization can
occur, or the polymer may become less stable.[4]

Troubleshooting Workflow:
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Troubleshooting Low SiOz:Si Selectivity
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Caption: A logical workflow for troubleshooting low SiO2 to Si selectivity.

Issue 2: Cracks or Peeling in the Sample After Etching

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1200692?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Question: After my CHFs plasma etch process, I'm observing cracks and peeling on my
sample. What could be causing this?

Answer:

Cracking or peeling of layers post-etching can be attributed to stress induced by the process or
corrosion of the layers.

Possible Causes and Solutions:

o Stress in Epitaxial Layers: Pre-existing stress in multilayered samples can be released
during the heating and ion bombardment of the etching process, leading to peeling and
cracking.[6]

o Softer Etch Process: Reduce the physical component of the etch by lowering the RF
power and pressure.[6] A cooler and less aggressive plasma can mitigate stress
relaxation.

o Improve Sample Quality: If possible, optimize the deposition process of your layers to
reduce inherent stress.

o Corrosion of the SiO2 Layer: The plasma chemistry might be too aggressive, leading to

corrosion.

o Reduce RF Power and Pressure: For example, try reducing the RF power to 20 W and the
pressure to 1 mTorr to see if the issue persists.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for achieving high selectivity of SiO2 over Si using
CHFs plasma?

Al: The high selectivity is primarily achieved through the formation of a fluorocarbon (CFx)

polymer layer on the surfaces being etched.[7] In a CHFs plasma, CFx radicals are generated.
On the silicon surface, these radicals polymerize to form a protective layer that inhibits etching.
[5] On the SiO2 surface, the oxygen in the silicon dioxide reacts with the carbon in the polymer
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layer, preventing a thick polymer from forming and allowing the fluorine radicals to etch the
SiO2.[7] This differential polymer formation is the key to selectivity.

Mechanism of Selective Etching:

Mechanism of CHF3 Selective Etching
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Caption: Signaling pathway for selective SiO2 etching with CHF3 plasma.

Q2: How does adding other gases like N2 or Oz to a CHF3 plasma affect selectivity?

A2:
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e Nitrogen (N2): Adding N2z to a CHFs plasma can increase the selectivity of silicon nitride (SiN)
over polysilicon.[8] The addition of N2 can dilute the polymer-forming radicals and generate
nitrogen atoms that enhance the nitride etch rate.[8]

o Oxygen (0O2): Adding a small amount of Oz can increase the SiO2 etch rate by reacting with
the carbon in the fluorocarbon polymer, thus preventing the polymer from becoming too thick
on the SiO2 surface.[2] However, too much Oz will also remove the protective polymer from
the underlying layer (e.g., Si), which will decrease selectivity.[2]

Q3: What is the effect of substrate temperature on selectivity?

A3: Substrate temperature can be a critical parameter. For instance, in cryogenic etching with a
CHFs-based plasma, decreasing the temperature can lead to a deposition regime on Si and
SiO2 at lower bias voltages, while SisN4 continues to etch.[9] This allows for a significant shift in
selectivity. At very low temperatures (e.g., -130°C), the selectivity between SizsN4 and the other
materials can even be inverted compared to room temperature processes.[9] For some
processes, increasing the substrate temperature can accelerate the formation of a protective
graphitic CFx layer on SiNx, thereby improving the etch selectivity of SiO2 over SiNx.[10]

Data Presentation

Table 1: Effect of Process Parameters on SiO2/Si Selectivity in CHFs Plasma

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pubs.aip.org/avs/jvb/article/13/5/2008/418383/Selective-reactive-ion-etching-of-silicon-nitride
https://pubs.aip.org/avs/jvb/article/13/5/2008/418383/Selective-reactive-ion-etching-of-silicon-nitride
https://spl.skku.ac.kr/_res/pnpl/etc/2011-10.pdf
https://spl.skku.ac.kr/_res/pnpl/etc/2011-10.pdf
https://pubs.aip.org/aip/jap/article/133/11/113306/2881239/Cryogenic-etching-of-silicon-compounds-using-a
https://pubs.aip.org/aip/jap/article/133/11/113306/2881239/Cryogenic-etching-of-silicon-compounds-using-a
https://www.semiconkorea.org/ko/node/6351
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Effect on _ Effect on
. Effect on Si . .
Parameter Change SiO2z Etch SiO2/Si Reference
Etch Rate o
Rate Selectivity
_ Decreases
Inductive Generally
Increase (due to Increases [415]
Power Increases
polymer)
] Highest at
Highest at Lowest at ) )
] ) ] ) ) intermediate
Pressure Varies intermediate intermediate [415]
P (e.g., 10
P P
mTorr)
Increases
RF Power /
Bi Increase Increases (sputters Decreases [3]
ias
polymer)
May
CHFs Flow Increase decrease if Decreases Increases [3]
too high

Table 2: Example Etch Rates and Selectivities for Different Fluorocarbon Gases

. . Etch Rate Selectivity
Gas Chemistry  Material . . . Reference
(nm/min) (Si02:Si)
CHFs / Ar SiO:2 32.4 16:1 [11]
Si ~2.0 [11]
CFa SiO2 52.8 1.2:1 [11]
Si ~44.0 [11]

Experimental Protocols

Protocol 1: Selective Etching of SiO2 over Polycrystalline Silicon in an Inductively Coupled
Plasma (ICP) Reactor

This protocol is based on a study aiming to maximize the SiO2 to Si selectivity.[4][5]
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e Apparatus: A planar inductively coupled plasma (ICP) reactor with independent RF biasing of
the wafer stage.

o Gases:
o Primary Etchant: Trifluoromethane (CHFs3)

o Substrates: Wafers with thermally grown silicon dioxide (SiO2) films and wafers with
polycrystalline silicon films.

o Methodology:

o Load the substrate onto the electrostatic chuck of the ICP reactor. Maintain helium gas
pressure between the wafer and the chuck for cooling.

o Introduce CHFs gas into the chamber.
o Strike the plasma by applying 13.56 MHz RF power to the induction coil.
o Apply a separate RF bias (e.g., 3.4 MHz) to the wafer stage to control ion energy.

o Systematically vary key parameters to study their effect on etch rates and selectivity. A
typical experimental matrix would involve:

» |nductive Power: 200 W to 1400 W.[5]

= Chamber Pressure: 6 mTorr, 10 mTorr, and 20 mTorr.[5]

» Self-Bias Voltage: Maintained at a constant value (e.g., -85 V) for comparability.[5]
o Measure the etch rates in-situ using ellipsometry.

o Post-process, analyze the composition of any deposited fluorocarbon films using X-ray
photoelectron spectroscopy (XPS) to correlate film properties with etch behavior.

Experimental Workflow Diagram:
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Protocol for Selective SiO2 Etching
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Caption: A typical experimental workflow for optimizing SiO2 etching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Optimizing Selectivity in
Trifluoromethane (CHF3)-Based Plasma Etching]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1200692#optimizing-selectivity-in-
trifluoromethane-based-plasma-etching]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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